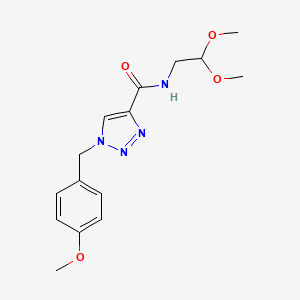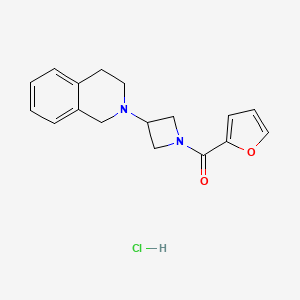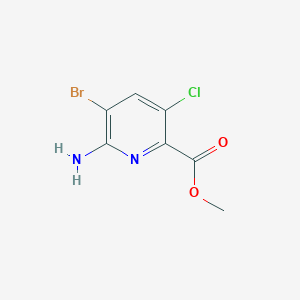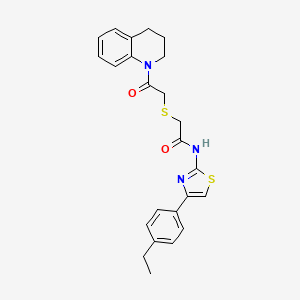
1-allyl-4-(4-bromo-2-fluorophenyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-allyl-4-(4-bromo-2-fluorophenyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that belongs to the pyrazine family. It is an organic compound with a molecular formula of C13H9BrFNO2. This compound has been the subject of scientific research due to its potential applications in medicine and biotechnology.
Scientific Research Applications
Synthesis and Biological Activity
Synthetic Methods : Innovative synthetic approaches for heterocyclic compounds, including pyrazole derivatives, have been developed. For example, a domino approach for synthesizing pyrazolyl-phthalazine-diones demonstrates the potential for creating structurally complex heterocycles with significant bioactivity (Simijonović et al., 2018). Such methodologies could be adapted for the synthesis of "1-allyl-4-(4-bromo-2-fluorophenyl)pyrazine-2,3(1H,4H)-dione," highlighting its synthetic accessibility and the potential for generating analogs with varied biological activities.
Biological Activities : Compounds with structural similarities to "this compound" have been explored for various biological activities. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties (Menozzi et al., 1992). These activities suggest that similar compounds could be explored for therapeutic applications in managing pain and inflammation.
Antioxidant and Antiviral Properties
Antioxidant Properties : The antioxidant potential of pyrazolyl-phthalazine-dione derivatives highlights the ability of these compounds to scavenge free radicals, suggesting a role in preventing oxidative stress-related diseases (Simijonović et al., 2018). This property may be relevant for "this compound" in research focused on oxidative stress and aging.
Antiviral Activity : The synthesis of flutimide analogs, which are fully substituted pyrazine-2,6-diones, has shown selective inhibition of cap-dependent endonuclease activity of influenza virus A, indicating a potential pathway for the development of antiviral agents (Singh & Tomassini, 2001). Compounds structurally related to "this compound" may thus find applications in antiviral drug research.
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O2/c1-2-5-16-6-7-17(13(19)12(16)18)11-4-3-9(14)8-10(11)15/h2-4,6-8H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYVNWZGCOMVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)
![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)
![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2868334.png)



![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)
![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2868344.png)

